![molecular formula C21H24N4O3S B2932193 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide CAS No. 946274-23-3](/img/structure/B2932193.png)
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been focused on the synthesis and characterization of related sulfonamide compounds. For instance, studies have reported the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, showcasing the potential of such compounds in coordination chemistry and possibly catalysis (Hasan et al., 2003). Similar research efforts include the development of methodologies for the selective fluorination of unprotected 2-aminopyrimidines, demonstrating the compound's utility in organic synthesis and drug development (Wang et al., 2017).
Antitumor Activities
Compounds structurally similar to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide have been evaluated for their antitumor activities. A notable study synthesizes and tests new sulfonamide derivatives as antitumor agents, providing insights into their potential therapeutic applications (Huang et al., 2001). Another research project involved the synthesis of dibenzensulfonamides and their evaluation as anticancer drug candidates, indicating the compound's applicability in cancer treatment (Gul et al., 2018).
Photodynamic Therapy
The compound's derivatives have been explored for their roles in photodynamic therapy (PDT). Research into new zinc phthalocyanines substituted with sulfonamide groups containing Schiff base highlights their potential as photosensitizers for cancer treatment in PDT, showcasing high singlet oxygen quantum yields (Pişkin et al., 2020).
Catalysis
Sulfonamide compounds have also been investigated for their catalytic properties. A study on sulfonated Schiff base copper(II) complexes illustrates their efficiency and selectivity as catalysts in alcohol oxidation, suggesting potential industrial applications (Hazra et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of the compound, also known as N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide, are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine-like structures .
Mode of Action
Based on its structural similarity to other pyrimidine analogs, it may bind to its target proteins or enzymes, causing conformational changes that affect the function of these targets .
Pharmacokinetics
The presence of the pyrimidine ring and the sulfonamide group could influence its solubility and permeability, potentially affecting its bioavailability .
Eigenschaften
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14(2)28-21-13-20(22-16(4)23-21)24-17-8-10-18(11-9-17)25-29(26,27)19-7-5-6-15(3)12-19/h5-14,25H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCMAJVGFWEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.